亚精胺-(丁基-13C4)三盐酸盐

描述

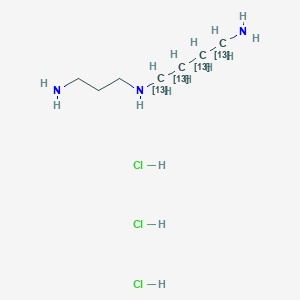

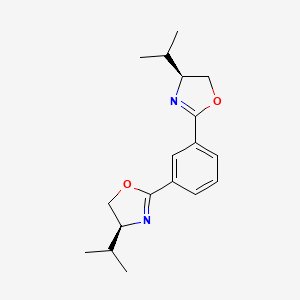

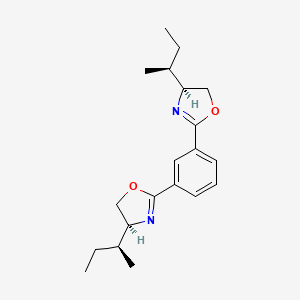

Spermidine-(butyl-13C4) trihydrochloride is a compound with the linear formula NH2(CH2)3NH (13CH2)4NH2 • 3HCl . It has a molecular weight of 258.60 and is found in almost all tissues in association with nucleic acids . It is thought to help stabilize some membranes and nucleic acid structures .

Molecular Structure Analysis

The molecular structure of Spermidine-(butyl-13C4) trihydrochloride is represented by the linear formula NH2(CH2)3NH (13CH2)4NH2 • 3HCl . This indicates that the compound contains a spermidine core (NH2(CH2)3NH(CH2)4NH2) with three hydrochloride (HCl) groups attached.It has a melting point of 257-259 °C (lit.) . The compound is suitable for mass spectrometry (MS) techniques .

科学研究应用

Metabolic Research

Spermidine-(butyl-13C4) trihydrochloride is used in metabolic research . The compound’s isotopic purity and specific properties make it suitable for studying various metabolic processes.

Clinical Diagnostics

This compound is also used in clinical diagnostics . Its unique structure and properties can be leveraged in the development of diagnostic tools and techniques.

Organic Chemistry

In the field of organic chemistry, Spermidine-(butyl-13C4) trihydrochloride is used due to its unique chemical structure . It can serve as a building block in the synthesis of more complex organic compounds.

Mass Spectrometry

Spermidine-(butyl-13C4) trihydrochloride is suitable for use in mass spectrometry . Its isotopic purity and specific properties make it a valuable tool in this analytical technique.

Pharmacokinetic Studies

The compound has been used in pharmacokinetic studies . For instance, a study investigated the pharmacokinetics of oral spermidine supplementation and found that dietary spermidine is presystemically converted into spermine, which then enters systemic circulation .

Aging Research

Spermidine plays a crucial role in mammalian metabolism and its levels decline with age . Therefore, spermidine supplementation is suggested to prevent or delay age-related diseases .

Autophagy Research

There is evidence suggesting that macroautophagy is related to this compound . This makes it a valuable tool in the study of autophagy, a cellular process involved in the degradation and recycling of cellular components.

安全和危害

Spermidine-(butyl-13C4) trihydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

Spermidine-(butyl-13C4) trihydrochloride primarily targets the Beta-1 adrenergic receptor , Beta-2 adrenergic receptor , Thioredoxin reductase 1, cytoplasmic , Gentamicin 3’-acetyltransferase , and Spermidine/putrescine-binding periplasmic protein . These targets play crucial roles in various biological processes, including the regulation of heart rate, smooth muscle relaxation, and cellular redox balance.

Mode of Action

The compound interacts with its targets by binding to them, which can lead to changes in their activity. For instance, it can inhibit or enhance the activity of these targets, leading to downstream effects on cellular processes .

Biochemical Pathways

Spermidine-(butyl-13C4) trihydrochloride is involved in several biochemical pathways, including Cystathionine beta-Synthase Deficiency Disease , Methionine Metabolism , Methionine Adenosyltransferase Deficiency Disease , Spermidine and Spermine Biosynthesis , and S-Adenosylhomocysteine (SAH) Hydrolase Deficiency Disease . These pathways are crucial for various biological functions, including amino acid metabolism and polyamine biosynthesis.

Result of Action

The molecular and cellular effects of Spermidine-(butyl-13C4) trihydrochloride’s action depend on the specific targets and pathways it interacts with. For example, by interacting with adrenergic receptors, it can influence heart rate and smooth muscle relaxation .

属性

IUPAC Name |

N'-(3-aminopropyl)(1,2,3,4-13C4)butane-1,4-diamine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H/i1+1,2+1,4+1,6+1;;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNBIHVSOPXFMR-GOOBRNBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CN.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)CN[13CH2][13CH2][13CH2][13CH2]N.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H22Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746459 | |

| Record name | N~1~-(3-Aminopropyl)(~13~C_4_)butane-1,4-diamine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spermidine-(butyl-13C4) trihydrochloride | |

CAS RN |

1313734-84-7 | |

| Record name | N~1~-(3-Aminopropyl)(~13~C_4_)butane-1,4-diamine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1313734-84-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3321081.png)

![6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3321120.png)

![3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B3321149.png)

![5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one](/img/structure/B3321178.png)

![(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate](/img/structure/B3321180.png)